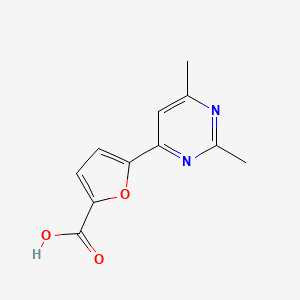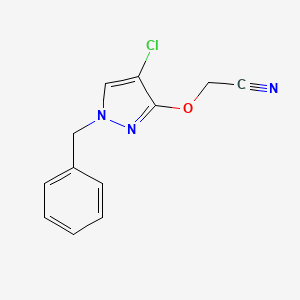
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling of the Rings: The final step involves coupling the pyrimidine and furan rings through a series of reactions, such as Suzuki coupling or Stille coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted furan and pyrimidine derivatives.
Applications De Recherche Scientifique
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid involves:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: Known for its use in polymer synthesis.
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with various applications.
Uniqueness
5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-(2,6-dimethylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-8(13-7(2)12-6)9-3-4-10(16-9)11(14)15/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
DHQXGTRPTMWZIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)

![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)




![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)


